molecular formula C16H11Cl2NO2 B11794947 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde

4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B11794947
M. Wt: 320.2 g/mol
InChI Key: DTFXGIOVGZSFOE-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group on the indole ring, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 7-methoxyindole.

    Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 7-methoxyindole in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carboxylic acid

    Reduction: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    Aripiprazole: An antipsychotic drug that contains a 2,3-dichlorophenyl group.

Uniqueness

4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its indole core structure is also a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H11Cl2NO2/c1-21-13-6-5-10(11-3-2-4-12(17)15(11)18)14-9(8-20)7-19-16(13)14/h2-8,19H,1H3

InChI Key

DTFXGIOVGZSFOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CN2)C=O

Origin of Product

United States

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